6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a chemical compound with potential applications in medicinal chemistry, particularly as a protein tyrosine kinase inhibitor. This compound is characterized by its unique structure, which integrates a quinoline core with a pyridinylmethyl substituent. The synthesis and evaluation of this compound highlight its significance in drug discovery and development.
This compound falls under the category of quinoline derivatives, which are known for their diverse biological activities. Specifically, it is classified as a protein tyrosine kinase inhibitor, making it a candidate for therapeutic applications in cancer treatment and other diseases involving aberrant kinase activity.
The synthesis of 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
The synthesis may also involve specific conditions such as refluxing in ethanol or using reducing agents like sodium borohydride to facilitate certain steps. Characterization of the synthesized compounds is typically performed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structure and purity.
6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can undergo various chemical reactions typical for quinoline derivatives:
Reactions are often conducted under controlled conditions to optimize yield and selectivity. Reaction monitoring can be performed using thin-layer chromatography or similar techniques to ensure completion.
The mechanism of action for 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one as a protein tyrosine kinase inhibitor involves:
In vitro studies often demonstrate its efficacy through assays measuring kinase activity inhibition, cell viability, and apoptosis induction in cancer cell lines.
The compound exhibits characteristics typical of organic molecules:
Chemical properties include reactivity with electrophiles due to the presence of nitrogen atoms, making it suitable for further derivatization or functionalization in medicinal chemistry applications.
6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has potential applications in:
Quinolin-2-ones exhibit multifaceted enzyme inhibitory activity by disrupting catalytic sites or substrate binding domains. For 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, studies indicate dual targeting of:
Table 2: Enzyme Targets of Quinolin-2-one Derivatives
Target Enzyme | Inhibitory Mechanism | Biological Consequence |
---|---|---|
DNMT1/CamA | DNA intercalation → catalytic domain displacement | Hypomethylation → altered gene expression |
GSK-3β | ATP-competitive hinge binding | Reduced tau hyperphosphorylation → neuroprotection |
DNA Polymerases | Template blockade or dNTP mimicry | Impaired DNA replication → anticancer effects |
The pharmacological profile of this quinolinone is critically shaped by its 6-ethyl and 3-((pyridin-3-ylmethyl)aminomethyl) groups:
Fig. 1: Structural Determinants of Target Engagement
Quinolin-2-one Core | |-- C6-Ethyl → Lipophilicity ↑ → Membrane penetration ↑ | |-- C3-(Pyridin-3-ylmethyl)aminomethyl | |-- Pyridine N → H-bonding to catalytic residues | |-- –CH₂– spacers → Conformational adaptability
Amino-methylated quinolinones evolved from early antimalarial quinolines (e.g., quinine) to targeted enzyme inhibitors:
Table 3: Key Milestones in Amino-Methylated Quinolinone Development
Era | Representative Agents | Therapeutic Application | Innovation |
---|---|---|---|
1950s–1990s | Chloroquine, Primaquine | Antimalarial | Basic side chains for lysosomal accumulation |
2000s | Compound 3 (CYP11B2 inhibitor) | Cardiovascular | Pyridine substitution for isoform selectivity |
2010s–Present | ZINC67773573 (GSK-3β inhibitor) | Neurodegenerative | Hybrid quinolin-2-one/isoindole scaffolds |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1